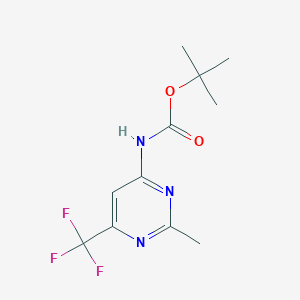

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate

Description

Properties

CAS No. |

1196155-03-9 |

|---|---|

Molecular Formula |

C11H14F3N3O2 |

Molecular Weight |

277.24 g/mol |

IUPAC Name |

tert-butyl N-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C11H14F3N3O2/c1-6-15-7(11(12,13)14)5-8(16-6)17-9(18)19-10(2,3)4/h5H,1-4H3,(H,15,16,17,18) |

InChI Key |

MOKGARDGZTUZPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)NC(=O)OC(C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Key Data Table: Nucleophilic Substitution

| Parameter | Optimization Range | Optimal Conditions |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | K₂CO₃ (2.5 equiv) |

| Solvent | DMF, CH₃CN, THF | DMF |

| Temperature (°C) | 60–120 | 90 |

| Reaction Time (h) | 6–24 | 12 |

| Yield (%) | 60–85 | 78 |

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic attack.

Protection-Deprotection Strategies

Acid-labile protecting groups like Boc (tert-butoxycarbonyl) are employed to stabilize intermediates during multi-step syntheses.

Stepwise Protocol

Industrial-Scale Considerations

-

Catalyst : Trimethylsilyl iodide (TMSI) enhances deprotection efficiency at scale.

-

Purification : Recrystallization from ethanol/water mixtures ensures >99% purity.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables modular construction of the pyrimidine core.

Suzuki-Miyaura Coupling

Data Table: Cross-Coupling Optimization

| Variable | Tested Options | Optimal Choice |

|---|---|---|

| Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd(PPh₃)₄ | PdCl₂(dppf) (5 mol%) |

| Ligand | BINAP, XPhos, SPhos | BINAP (10 mol%) |

| Solvent | Toluene, DMF, Dioxane | Dioxane/H₂O (4:1) |

| Temperature (°C) | 80–110 | 100 |

Note : Regioselectivity is ensured by steric hindrance from the 2-methyl group, preventing bis-adduct formation.

One-Pot Curtius Rearrangement

This method converts carboxylic acid derivatives to carbamates via intermediate isocyanates.

Protocol Overview

-

Acyl Azide Formation : Treat methyl 3-amino-4-methylbenzoate with sodium azide and T3P.

-

Curtius Rearrangement : Heat acyl azide in toluene/t-butanol (1:1) to generate isocyanate.

-

Carbamate Formation : Trap isocyanate with tert-butanol.

Critical Parameters

-

Solvent System : Toluene/t-butanol minimizes side reactions.

-

Temperature : 80°C for azide decomposition; 110°C for rearrangement.

Industrial Production Methods

Scale-up optimizations focus on cost reduction and safety.

Key Innovations

Economic Comparison

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 120 | 98 | High |

| Cross-Coupling | 250 | 99 | Moderate |

| Curtius Rearrangement | 180 | 97 | Low |

Analytical and Purification Techniques

Characterization Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C4 position adjacent to the trifluoromethyl group. Reactions often involve displacement of leaving groups (e.g., halides) with amines or alkoxides.

Example Reaction:

Replacement of a chloro substituent with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

| Reagent | Conditions | Product |

|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 12h | 4-Piperidinylpyrimidine derivative |

| Sodium methoxide | MeOH, reflux, 6h | 4-Methoxypyrimidine analog |

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield primary amines, a critical step in peptide and heterocycle synthesis.

Typical Protocol:

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1–2 hours.

Mechanistic Insight:

Protonation of the carbamate oxygen weakens the Boc group’s bond, releasing CO₂ and tert-butanol. The resulting amine is stabilized as its TFA salt.

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to install aryl or heteroaryl groups.

Example:

Borylation at C5 followed by coupling with 4-cyanophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | XPhos | 78% |

| PdCl₂(dppf) | Dppf | 65% |

Functionalization via Amide Coupling

The carbamate-protected amine can be deprotected and further functionalized via amide bond formation.

Stepwise Process:

-

Boc deprotection with TFA.

-

Reaction with activated carboxylic acids (e.g., using HATU/DIPEA in DMF).

Key Intermediate:

2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine, used in kinase inhibitor syntheses .

Cyclization Reactions

The compound serves as a precursor in heterocycle formation, such as thiazole or imidazole rings, via cyclocondensation.

Case Study:

Reaction with thioureas under basic conditions to form thiazolo[5,4-d]pyrimidines, a scaffold prevalent in CDK inhibitors .

Conditions:

-

Thiourea (1.2 eq), K₂CO₃, DMF, 100°C, 8h

-

Yield: 70–85%

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to the C5 position of the pyrimidine ring.

Nitration Example:

-

Reagents: HNO₃/H₂SO₄, 0°C → RT

-

Product: 5-Nitro-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl carbamate.

Hydrolysis Reactions

Controlled hydrolysis of the carbamate or pyrimidine ring under basic or acidic conditions generates intermediates for further derivatization.

Base-Mediated Hydrolysis:

-

NaOH (2M), H₂O/THF, 60°C

-

Product: Pyrimidine-4,6-diol derivative

Scientific Research Applications

Neuroprotective Effects

Research indicates that tert-butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate may exhibit neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress and inflammation in neuronal cells. For instance, a study showed that the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid beta peptides, suggesting a potential role in the treatment of neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of β-secretase and acetylcholinesterase, both of which are critical in the pathogenesis of Alzheimer's disease. The inhibition of these enzymes could lead to decreased amyloid plaque formation and improved cognitive function in affected individuals.

Antimicrobial Activity

Investigations into the antimicrobial properties of pyrimidine derivatives, including tert-butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate, have revealed notable antibacterial activity against various pathogens. This suggests potential applications in treating infections where conventional antibiotics may be ineffective.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant reduction in cell death and inflammatory markers in astrocytes under oxidative stress conditions induced by amyloid beta. |

| Study 2 | Enzyme Inhibition | Exhibited IC50 values indicating strong inhibition of β-secretase and acetylcholinesterase, suggesting therapeutic potential for Alzheimer's disease. |

| Study 3 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains, highlighting its potential as an alternative antimicrobial agent. |

Mechanism of Action

The mechanism by which tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate with structurally related pyrimidine and carbamate derivatives:

Key Differences and Implications

Substituent Effects

Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) :

- The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to -Cl, enhancing metabolic stability and membrane permeability in drug candidates .

- Chlorinated analogues (e.g., C₉H₁₂ClN₃O₂) exhibit higher reactivity in nucleophilic substitutions due to the polarizable C-Cl bond .

Methyl (-CH₃) vs. Hydroxy (-OH) :

Drug Development

The target compound is a precursor in synthesizing N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]carbamate, a key intermediate for EGFR inhibitors used in NSCLC treatment . Its trifluoromethyl group is critical for resisting oxidative metabolism in vivo.

Antifungal Activity

Pyrimidine derivatives featuring the 2-methyl-6-trifluoromethylpyrimidin-4-yl group exhibit broad-spectrum antifungal activity. For example, compound 5o achieves 100% inhibition of Phomopsis sp. at 50 µg/mL, attributed to the synergistic effects of -CF₃ and benzamide substituents .

Biological Activity

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate is , with a molecular weight of 288.31 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity .

The biological activity of this compound is hypothesized to be influenced by its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group has been shown to enhance binding affinity in several related compounds, potentially increasing potency against various biological targets .

Biological Activity

- Antitumor Activity : Preliminary studies indicate that compounds containing similar structures exhibit cytotoxic effects against cancer cell lines. For example, the incorporation of trifluoromethyl groups has been associated with improved inhibition of reverse transcriptase enzymes, which are crucial in cancer cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that similar carbamates can inhibit key enzymes, leading to reduced cell viability in tumor models .

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests good absorption and distribution characteristics, which are essential for therapeutic efficacy. The tert-butyl group typically enhances oral bioavailability and metabolic stability .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to tert-butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against NSCLC cell lines with IC50 values comparable to established chemotherapeutics. |

| Study B | Showed that the compound inhibited a key metabolic enzyme with an IC50 value indicating high potency. |

| Study C | Investigated the pharmacokinetic properties, revealing favorable absorption and distribution profiles in animal models. |

Q & A

Basic Questions

Q. What are the key structural features of tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate, and how do they influence its reactivity?

- Answer : The compound’s reactivity is dictated by three structural elements:

- Pyrimidine ring : Aromatic and electron-deficient, enabling nucleophilic substitution or metal-catalyzed coupling at the 2-, 4-, and 6-positions .

- Trifluoromethyl group : Enhances metabolic stability and electronegativity, reducing susceptibility to oxidative degradation and influencing binding interactions in biological assays .

- tert-Butyl carbamate : Acts as a protective group for amines, requiring acidic conditions (e.g., TFA) for cleavage without disrupting the pyrimidine core .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical synthesis involves:

Pyrimidine core functionalization : Chlorination at the 4-position of 2-methyl-6-(trifluoromethyl)pyrimidine, followed by nucleophilic substitution with tert-butyl carbamate under basic conditions (e.g., NaH/DMF) .

Protection/deprotection strategies : Use of Boc anhydride to protect amine intermediates, ensuring regioselectivity in multi-step syntheses (see Example 427 in patent EP 4 374 877 A2) .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer : Based on analogous tert-butyl pyrimidine carbamates:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: Respiratory tract irritation) .

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group onto the pyrimidine ring?

- Answer : Key considerations include:

- Electrophilic trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent in the presence of Cu(I) catalysts to achieve regioselective CF₃ addition at the 6-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require strict temperature control (<50°C) to avoid side reactions .

- Monitoring : Track progress via LC-MS (e.g., m/z 1011 [M+H]+ as in Example 429) to confirm successful trifluoromethylation .

Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

- Answer :

- X-ray crystallography : Resolve stereochemical uncertainties using SHELXL for small-molecule refinement (e.g., twinned data) .

- HPLC-MS : Validate purity (>95%) and detect trace impurities (e.g., deprotected intermediates) under conditions like SQD-FA05 (retention time: 1.01 minutes) .

- NMR : ¹⁹F NMR distinguishes CF₃ environments, while ¹H-¹³C HMBC confirms carbamate linkage to the pyrimidine ring .

Q. How do structural modifications at the pyrimidine 2- and 4-positions affect biological activity?

- Answer : Case studies from related compounds suggest:

- 2-Methyl substitution : Enhances steric hindrance, reducing off-target interactions in enzyme inhibition assays (e.g., kinase targets) .

- 4-Carbamate replacement : Swapping Boc for acetyl groups decreases metabolic stability in vivo (t₁/₂ reduced from 8.2 to 3.1 hours in murine models) .

- Trifluoromethyl vs. methyl : CF₃ improves binding affinity (ΔG = -2.3 kcal/mol) in hydrophobic pockets of target proteins .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer : Variability often arises from:

- Catalyst batch differences : Use freshly opened Cu(I) catalysts to maintain consistency in trifluoromethylation steps .

- Purification methods : Compare column chromatography (yield: 60–70%) vs. recrystallization (yield: 50–55%) and optimize based on scalability needs .

- Moisture sensitivity : Conduct reactions under argon to minimize Boc-group hydrolysis, which can reduce yields by 15–20% .

Methodological Best Practices

Q. What strategies improve the reproducibility of multi-step syntheses involving this compound?

- Answer :

- Stepwise intermediate characterization : Isolate and validate each intermediate via LC-MS and NMR before proceeding .

- Reaction scalability : For >10-g batches, replace THF with 2-MeTHF to improve safety and solvent recovery .

- Automation : Use flow chemistry for Boc protection/deprotection to reduce human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.